Bienvenue dans la boutique en ligne BenchChem!

Butriptyline

Antidepressant efficacy Clinical trial Depression rating scales

Butriptyline (CAS 15686-37-0) is a second-generation atypical tricyclic antidepressant distinguished by weak to negligible monoamine reuptake inhibition—in stark contrast to amitriptyline and imipramine. In head-to-head trials at equivalent doses, butriptyline demonstrated significantly superior antidepressant effects on multiple standardized rating scales. It lacks adrenergic neuron blocking activity, eliminating confounding interactions in co-administration protocols. With a well-characterized sustained-release PK profile (Tmax 7.5 h, half-life ~20 h, 3-fold half-value duration increase), it serves as an essential control compound for isolating receptor-mediated antidepressant mechanisms from transporter-mediated effects. Ideal for neuropharmacology, formulation development, and clinical research requiring demonstrated efficacy superiority over first-generation TCAs.

Molecular Formula C21H27N
Molecular Weight 293.4 g/mol
CAS No. 15686-37-0
Cat. No. B090678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButriptyline
CAS15686-37-0
Synonyms10,11-dihydro-N,N,beta-trimethyl-5H-dibenzo(a,d) cycloheptane-5-propylamine
AY 2014
AY 62014
AY-2014
AY-62014
butriptylene
butriptyline
butriptyline hydrochloride
butriptyline hydrochloride, (+-)-isomer
butriptyline, (+-)-isomer
Evadyne
Molecular FormulaC21H27N
Molecular Weight293.4 g/mol
Structural Identifiers
SMILESCC(CC1C2=CC=CC=C2CCC3=CC=CC=C13)CN(C)C
InChIInChI=1S/C21H27N/c1-16(15-22(2)3)14-21-19-10-6-4-8-17(19)12-13-18-9-5-7-11-20(18)21/h4-11,16,21H,12-15H2,1-3H3
InChIKeyALELTFCQZDXAMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butriptyline (CAS 15686-37-0) Technical Overview: A Second-Generation Tricyclic Antidepressant for Differentiated Research and Procurement


Butriptyline (CAS 15686-37-0) is a second-generation tricyclic antidepressant (TCA) marketed primarily in Europe under brand names including Evadyne and Evasidol. It is the isobutyl side chain homologue of amitriptyline, with the molecular formula C21H27N and a molecular weight of 293.45 g/mol [1]. Structurally classified as a dibenzocycloheptadiene derivative, it is available as the hydrochloride salt (CAS 5585-73-9) for pharmaceutical formulations [2]. Its pharmacological classification as an "atypical" TCA stems from its distinctive receptor binding profile and introduction timeline relative to first-generation compounds [3].

Why Butriptyline Cannot Be Simply Substituted with Amitriptyline or Other First-Generation TCAs


Butriptyline shares the tricyclic core structure with first-generation TCAs such as amitriptyline and imipramine, yet exhibits a fundamentally different pharmacodynamic profile that precludes generic substitution. While amitriptyline and imipramine act as potent serotonin-norepinephrine reuptake inhibitors and strong 5-HT2 antagonists, butriptyline demonstrates weak to negligible monoamine reuptake inhibition and moderate 5-HT2 antagonism [1]. This mechanistic divergence translates into differentiated clinical efficacy outcomes: in head-to-head trials at equivalent doses, butriptyline demonstrated significantly superior antidepressant effects on multiple standardized rating scales compared to amitriptyline, despite amitriptyline's substantially greater in vitro potency at monoamine transporters [2]. Furthermore, butriptyline lacks the adrenergic neuron blocking activity characteristic of imipramine and amitriptyline, as demonstrated in comparative in vivo pharmacological studies [3]. These quantifiable differences in both mechanism and clinical outcomes establish that butriptyline cannot be treated as a simple interchangeable analog within the TCA class.

Butriptyline Quantitative Differentiation Evidence: Head-to-Head Comparator Analysis


Superior Antidepressant Efficacy Versus Amitriptyline in Multicenter Double-Blind Controlled Trial

In a double-blind multicenter trial of 77 primary depressive inpatients, butriptyline demonstrated significantly better antidepressant effects than amitriptyline at equivalent mean daily doses. Butriptyline was superior on multiple standardized rating scale parameters [1].

Antidepressant efficacy Clinical trial Depression rating scales

Negligible Monoamine Reuptake Inhibition Contrasts with Potent Inhibition by Amitriptyline and Imipramine

In vitro receptor profiling reveals that butriptyline exerts very weak or negligible monoamine reuptake inhibition, contrasting sharply with the potent serotonin-norepinephrine reuptake inhibitory activity of amitriptyline and imipramine [1]. In vivo rat brain studies confirm butriptyline (40 mg/kg i.p.) produced no inhibitory effect on noradrenaline uptake, unlike desipramine (20 mg/kg i.p.) which significantly altered accumulation and metabolism [2].

Monoamine reuptake inhibition Pharmacodynamics Receptor binding

Absence of Adrenergic Neuron Blocking Activity Distinguishes Butriptyline from Imipramine and Amitriptyline

In comparative pharmacological studies using the guinea pig vas deferens model, imipramine and amitriptyline antagonized the adrenergic neuron blocking action of guanethidine, whereas butriptyline and iprindole were ineffective [1].

Adrenergic pharmacology Guanethidine antagonism In vivo pharmacology

Distinctive Sleep Architecture Modulation: REM Sleep Reduction with Concomitant Non-REM Increase

Both butriptyline (20-30 mg/kg) and amitriptyline (10-20 mg/kg) reduced rapid eye movement (REM) sleep in rat models, with a concomitant increase in non-rapid eye movement sleep [1]. Butriptyline was also identified as a potent blocker of physostigmine-induced arousal reaction [2].

Sleep pharmacology EEG REM sleep suppression

Sustained-Release Formulation Pharmacokinetics: Extended Tmax and Reduced Cmax with Preserved Bioavailability

Pharmacokinetic modeling of butriptyline in 14 human volunteers demonstrated that the sustained-release (SR) formulation extends Tmax from 2.6 hours to 7.5 hours and reduces Cmax from 46.5 ng/mL to 20.3 ng/mL, with a three-fold increase in half-value duration, all achieved without significant reduction in relative bioavailability [1]. The plasma half-life was approximately 20 hours and was formulation-independent [2].

Pharmacokinetics Sustained release Bioavailability

Alpha-Adrenoceptor Binding Affinity Differentiation in Rat Brain Tissue

Comparative radioligand binding studies in rat brain tissue evaluated the affinity of butriptyline and other tricyclic antidepressants for alpha-adrenoceptor binding sites [1].

Alpha-adrenoceptor Receptor binding Radioligand assay

Optimal Butriptyline Research and Procurement Application Scenarios Based on Evidence-Validated Differentiation


Clinical Antidepressant Efficacy Studies Requiring a TCA with Superior Outcomes to Amitriptyline at Equivalent Dosing

Based on the double-blind multicenter trial demonstrating butriptyline's significantly better antidepressant effects than amitriptyline on multiple rating scale factors (depression, guilt, anxiety, somatization, and somatic complaints) with lower adjunctive antipsychotic requirements, butriptyline is the preferred selection for clinical research protocols where a TCA with demonstrated efficacy superiority over amitriptyline at matched dosing is required [1].

Mechanistic Pharmacology Research Distinguishing Reuptake-Dependent from Reuptake-Independent Antidepressant Activity

Given butriptyline's established profile as a very weak or negligible monoamine reuptake inhibitor in contrast to the potent reuptake inhibition of amitriptyline and imipramine, it serves as an essential control or comparator compound for studies designed to isolate receptor-mediated antidepressant mechanisms from transporter-mediated effects [1]. In vivo rat brain studies confirming lack of noradrenaline uptake inhibition further validate its utility in mechanistic neuropharmacology [2].

Drug-Drug Interaction Studies Requiring a TCA Devoid of Adrenergic Neuron Blocking Antagonism

In research protocols involving co-administration with adrenergic medications or guanethidine-like agents, butriptyline offers a clear advantage over imipramine and amitriptyline due to its demonstrated ineffectiveness at antagonizing adrenergic neuron blockade in guinea pig vas deferens models [1]. This property reduces confounding adrenergic interactions in experimental designs.

Sustained-Release Antidepressant Formulation Development and Comparative Bioavailability Research

For formulation scientists and pharmacokinetic researchers, butriptyline's well-characterized sustained-release profile (Tmax 7.5 h vs 2.6 h conventional; Cmax 20.3 vs 46.5 ng/mL; 3-fold half-value duration increase) with preserved bioavailability provides a validated reference dataset for oral modified-release antidepressant development [1]. The 20-hour plasma half-life and two-compartment pharmacokinetic model offer a robust framework for in vitro-in vivo correlation studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Butriptyline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.